
Diethyl 2,4,6-Trimethylbenzylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,4,6-Trimethylbenzylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a benzyl ring substituted with three methyl groups at the 2, 4, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4,6-Trimethylbenzylphosphonate typically involves the reaction of 2,4,6-trimethylbenzyl chloride with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反応の分析
Types of Reactions
Diethyl 2,4,6-Trimethylbenzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide.
Substitution: Halogenated or nitrated benzyl derivatives.
科学的研究の応用
Diethyl 2,4,6-Trimethylbenzylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties.
作用機序
The mechanism of action of Diethyl 2,4,6-Trimethylbenzylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Diethyl Benzylphosphonate: Lacks the methyl substitutions on the benzyl ring, resulting in different chemical reactivity and biological activity.
Diethyl 4-Methylbenzylphosphonate: Contains a single methyl group at the 4-position, leading to variations in its chemical properties and applications.
Uniqueness
Diethyl 2,4,6-Trimethylbenzylphosphonate is unique due to the presence of three methyl groups on the benzyl ring, which can influence its steric and electronic properties. This structural feature can enhance its reactivity in certain chemical reactions and improve its efficacy in biological applications compared to similar compounds.
特性
分子式 |
C14H23O3P |
|---|---|
分子量 |
270.30 g/mol |
IUPAC名 |
2-(diethoxyphosphorylmethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C14H23O3P/c1-6-16-18(15,17-7-2)10-14-12(4)8-11(3)9-13(14)5/h8-9H,6-7,10H2,1-5H3 |
InChIキー |
JISHNMYIBUTGRQ-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CC1=C(C=C(C=C1C)C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13710028.png)
![2-Ethylnaphtho[2,1-d]oxazole-4,5-dione](/img/structure/B13710029.png)
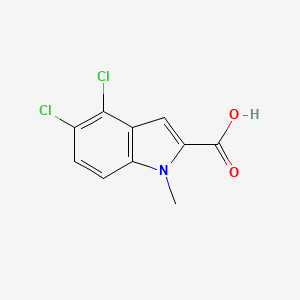
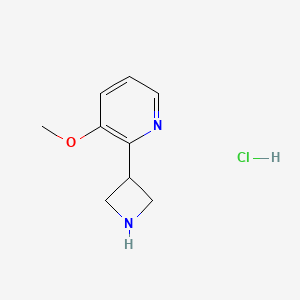
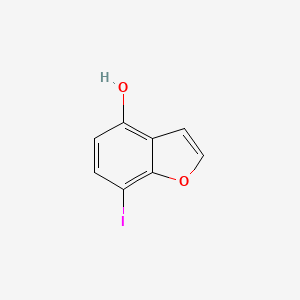
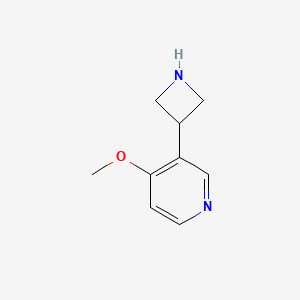
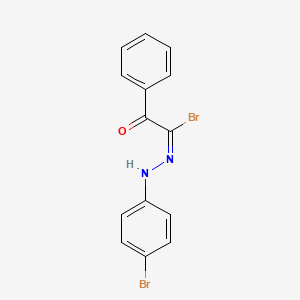
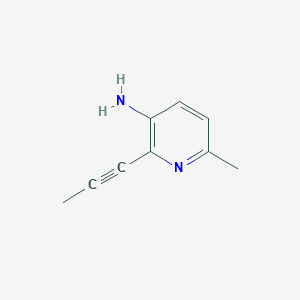
![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)

![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid](/img/structure/B13710092.png)

![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)
